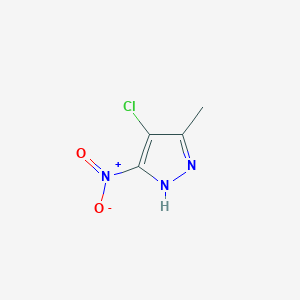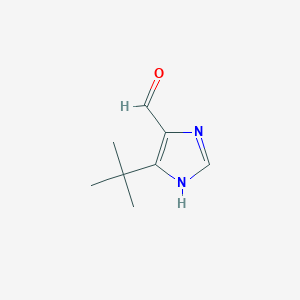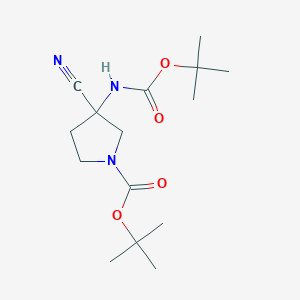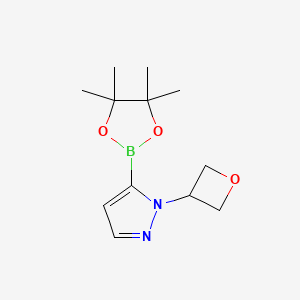
8-Chloro-2-phenylquinoline
Descripción general
Descripción
8-Chloro-2-phenylquinoline is a chemical compound with the molecular formula C15H10ClN . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Molecular Structure Analysis
The molecular structure of 8-Chloro-2-phenylquinoline consists of a benzene ring fused with a pyridine ring, which is characteristic of quinoline compounds . The presence of a chlorine atom at the 8th position and a phenyl group at the 2nd position differentiates it from other quinoline derivatives .Chemical Reactions Analysis
Quinoline derivatives, including 8-Chloro-2-phenylquinoline, are known to undergo various chemical reactions. They exhibit reactivity similar to benzene and pyridine ring systems, undergoing both nucleophilic and electrophilic substitution reactions .Aplicaciones Científicas De Investigación
- Quinoline derivatives, including 8-Chloro-2-phenylquinoline, have shown promise as antimalarial agents. They interfere with the parasite’s heme detoxification process, inhibiting its growth and survival .
- Researchers have explored the anticancer properties of 8-Chloro-2-phenylquinoline and its derivatives. Some 6,7,8-substituted thiosemicarbazones of 2-chloro-3-formyl-quinoline derivatives exhibited excellent anticancer activities .
- Additionally, certain quinoline derivatives have been synthesized as novel Raf kinase inhibitors with potent and selective antitumor effects .
- Quinoline compounds, including 8-Chloro-2-phenylquinoline, have demonstrated antibacterial and antifungal activities. They may serve as potential leads for developing new antimicrobial agents .
- The quinoline scaffold has been investigated for its cardiotonic effects. Although specific studies on 8-Chloro-2-phenylquinoline are limited, its structural similarity to other quinolines suggests potential cardiovascular applications .
- Quinoline derivatives exhibit anti-inflammatory and analgesic activities. While more research is needed on 8-Chloro-2-phenylquinoline specifically, its quinoline core may contribute to these effects .
- Quinoline-based compounds have been investigated for their impact on the CNS. Although data on 8-Chloro-2-phenylquinoline are scarce, its quinoline structure hints at possible neurological applications .
Antimalarial Activity
Anticancer Potential
Antibacterial and Antifungal Effects
Cardiovascular Research
Anti-Inflammatory and Analgesic Properties
Central Nervous System (CNS) Research
Direcciones Futuras
Quinoline derivatives, including 8-Chloro-2-phenylquinoline, have shown potential in various fields such as medicinal chemistry, due to their broad spectrum of bioactivity . Future research could focus on exploring the biological activities of 8-Chloro-2-phenylquinoline and its potential applications in drug development .
Mecanismo De Acción
Target of Action
8-Chloro-2-phenylquinoline is a derivative of quinoline, a class of compounds known to have a wide range of biological and pharmacological activities . The primary targets of quinolines are often bacterial gyrase and topoisomerase IV enzymes . These enzymes are crucial for bacterial DNA synthesis, making them effective targets for antimicrobial agents .
Mode of Action
Quinolines inhibit bacterial DNA synthesis by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes . This interaction blocks bacterial DNA supercoiling, a crucial process for DNA replication and transcription . As a result, the bacterial cell cannot replicate or express its genes properly, leading to cell death .
Biochemical Pathways
The inhibition of gyrase and topoisomerase IV enzymes disrupts the DNA supercoiling process, which is part of the DNA replication and transcription pathways . This disruption prevents the bacteria from replicating its DNA and expressing its genes, leading to cell death .
Pharmacokinetics
These properties suggest that 8-Chloro-2-phenylquinoline may also exhibit similar pharmacokinetic characteristics .
Result of Action
The result of 8-Chloro-2-phenylquinoline’s action is the inhibition of bacterial growth and proliferation. By blocking the DNA supercoiling process, the compound prevents the bacteria from replicating and expressing its genes, leading to bacterial cell death .
Action Environment
The action, efficacy, and stability of 8-Chloro-2-phenylquinoline can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds or substances in the environment could potentially interact with 8-Chloro-2-phenylquinoline, altering its effectiveness .
Propiedades
IUPAC Name |
8-chloro-2-phenylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN/c16-13-8-4-7-12-9-10-14(17-15(12)13)11-5-2-1-3-6-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGJUCPERSZNDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50601445 | |
| Record name | 8-Chloro-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
745064-23-7 | |
| Record name | 8-Chloro-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3022024.png)




![[(5-Methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3022033.png)



![[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3022039.png)
![((1S,3S,4S)-3-bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate](/img/structure/B3022041.png)
![{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride](/img/structure/B3022043.png)

